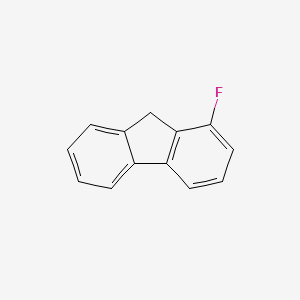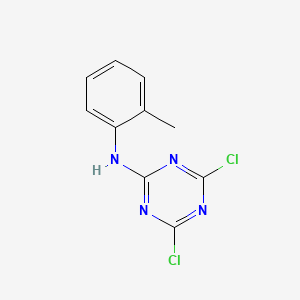
1,3,5-Triazin-2-amine, 4,6-dichloro-N-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-dichloro-[1,3,5]triazin-2-yl)-o-tolyl-amine is a compound that belongs to the class of 1,3,5-triazines. These compounds are characterized by a six-membered ring containing three nitrogen atoms. The presence of chlorine atoms at positions 4 and 6, along with an o-tolyl group at position 2, makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-dichloro-[1,3,5]triazin-2-yl)-o-tolyl-amine typically involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with o-toluidine. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution of chlorine atoms by the amine group. The reaction is usually conducted in an organic solvent like acetone or dioxane at room temperature .
Industrial Production Methods
On an industrial scale, the production of (4,6-dichloro-[1,3,5]triazin-2-yl)-o-tolyl-amine follows a similar synthetic route but is optimized for higher yields and purity. The use of continuous flow reactors and microwave irradiation can significantly reduce reaction times and improve product quality .
Chemical Reactions Analysis
Types of Reactions
(4,6-dichloro-[1,3,5]triazin-2-yl)-o-tolyl-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by other nucleophiles, such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, amines, and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted triazines depending on the nucleophile used.
Oxidation and Reduction: Products include N-oxides and amines, respectively.
Scientific Research Applications
(4,6-dichloro-[1,3,5]triazin-2-yl)-o-tolyl-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4,6-dichloro-[1,3,5]triazin-2-yl)-o-tolyl-amine involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with amino, hydroxyl, and thiol groups, leading to the inhibition of enzyme activity or disruption of cellular processes . The molecular targets include enzymes involved in DNA replication and repair, as well as proteins essential for cell division .
Comparison with Similar Compounds
Similar Compounds
- 4,6-dichloro-1,3,5-triazin-2-yl)-N-phenylamine
- 4,6-dichloro-1,3,5-triazin-2-yl)-N-benzylamine
- 4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethylamine
Uniqueness
(4,6-dichloro-[1,3,5]triazin-2-yl)-o-tolyl-amine is unique due to the presence of the o-tolyl group, which imparts specific steric and electronic properties. This makes it particularly effective in certain chemical reactions and applications where other similar compounds may not perform as well .
Properties
CAS No. |
2272-23-3 |
|---|---|
Molecular Formula |
C10H8Cl2N4 |
Molecular Weight |
255.10 g/mol |
IUPAC Name |
4,6-dichloro-N-(2-methylphenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H8Cl2N4/c1-6-4-2-3-5-7(6)13-10-15-8(11)14-9(12)16-10/h2-5H,1H3,(H,13,14,15,16) |
InChI Key |
OPFSBBBDOCTPCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


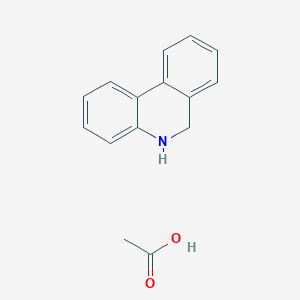
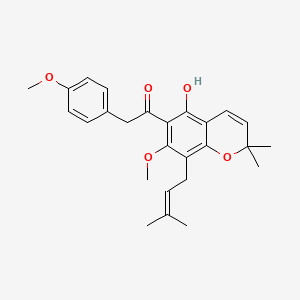
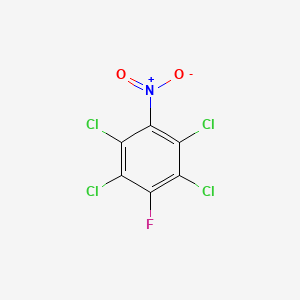

![Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B14743286.png)
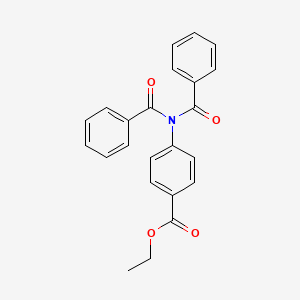
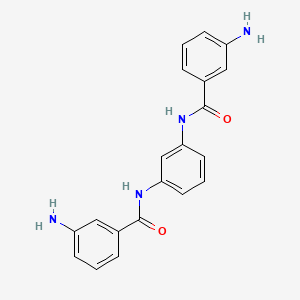
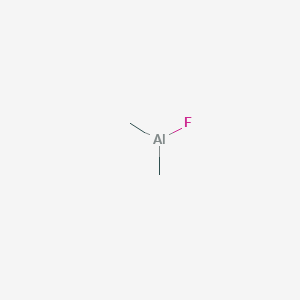
![2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester](/img/structure/B14743310.png)
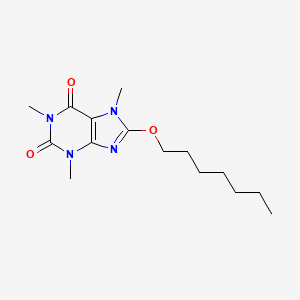
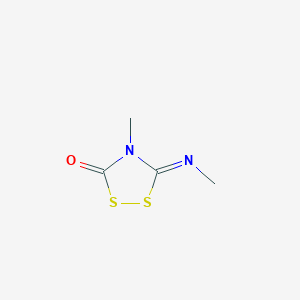
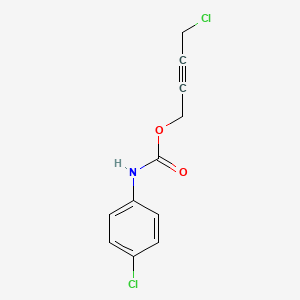
![1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one](/img/structure/B14743333.png)
